5-Bromo-2-ethylisoindolin-1-one
Overview
Description
5-Bromo-2-ethylisoindolin-1-one is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 . It is also known by other synonyms such as 5-Bromo-2-ethyl-2,3-dihydro-isoindol-1-one and 1H-Isoindol-1-one .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethylamine and METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE . A paper titled “Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins” discusses the synthesis of 5-bromosubstituted derivatives of indole phytoalexins .Chemical Reactions Analysis
Electrophilic aromatic substitution is one of the most thoroughly studied reactions in organic chemistry. In a paper, 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .Scientific Research Applications
Prodrug System for Drug Delivery
5-Bromo-2-ethylisoindolin-1-one has potential in developing prodrug systems for targeted drug delivery, particularly in hypoxic tissues. A study demonstrated the efficient release of 5-bromoisoquinolin-1-one through biomimetic reduction, suggesting its viability as a general prodrug system (Parveen, Naughton, Whish, & Threadgill, 1999).
Synthesis of Substituted Isoindolines
A copper-catalyzed synthesis method was developed for substituted 3-methyleneisoindolin-1-ones, involving the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids. This method is significant for synthesizing various substituted isoindolines, which could have applications in different areas of medicinal chemistry (Gogoi, Guin, Rout, Majji, & Patel, 2014).
Improvement in Drug Synthesis
This compound is used in synthesizing key intermediates for drug discoveries. An example is the improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, where the number of isolation processes was reduced from four to two. This not only increased the yield by 18% but also maintained the purity, thus facilitating quicker supply for medicinal research (Nishimura & Saitoh, 2016).
Structural and Computational Analysis
Studies involving this compound have also included detailed structural and computational analyses. For example, the crystal structure and Hirshfeld surface analysis of a compound with a 5-bromoindoline-2,3-dione unit have been explored, providing insights into molecular interactions and stability (Abdellaoui, Hökelek, Capet, Renard, Haoudi, Skalli, & Kandri Rodi, 2019).
Diverse Applications in Chemistry
Beyond pharmaceutical applications, this compound derivatives have diverse applications in chemistry. For instance, brominated polymers derived from 1,2-polybutadiene, which can be functionalized using this compound, have been used as stabilizers in the polymerization of styrene and studied for their ionic conducting properties (Yuan, Ten Brummelhuis, Junginger, Xie, Lu, Taubert, & Schlaad, 2011).
Antibacterial Agent Synthesis
The synthesis of this compound derivatives has been explored in the context of developing new antibacterial agents. The compound showed significant potential in synthesizing quinolones with excellent Gram-positive activity against various bacterial strains, suggesting its role in new antibacterial drug development (Hayashi, Takahata, Kawamura, & Todo, 2002).
Properties
IUPAC Name |
5-bromo-2-ethyl-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLQWKZPHWKYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631088 | |
Record name | 5-Bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-73-9 | |
Record name | 5-Bromo-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.